chloro-ethynyl-diphenylphosphanium;gold
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Overview
Description
Chloro-ethynyl-diphenylphosphanium;gold is a coordination complex that features a gold atom bonded to a chloro-ethynyl-diphenylphosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-ethynyl-diphenylphosphanium;gold typically involves the reaction of gold precursors with chloro-ethynyl-diphenylphosphanium ligands. One common method is the reaction of gold chloride with chloro-ethynyl-diphenylphosphanium in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and may require the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chloro-ethynyl-diphenylphosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different gold species.
Substitution: Ligands attached to the gold center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles or other gold(I) species .
Scientific Research Applications
Chloro-ethynyl-diphenylphosphanium;gold has several scientific research applications:
Mechanism of Action
The mechanism of action of chloro-ethynyl-diphenylphosphanium;gold involves its interaction with various molecular targets. The gold center can form strong bonds with sulfur and nitrogen atoms in biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. This interaction can induce oxidative stress and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Chloro(triphenylphosphine)gold(I): Another gold-phosphine complex with similar catalytic properties.
Gold nanoparticles: Used in similar applications but differ in their physical form and specific reactivity.
Uniqueness
Chloro-ethynyl-diphenylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to other gold complexes .
Properties
CAS No. |
148696-06-4 |
---|---|
Molecular Formula |
C14H11AuClP+ |
Molecular Weight |
442.63 g/mol |
IUPAC Name |
chloro-ethynyl-diphenylphosphanium;gold |
InChI |
InChI=1S/C14H11ClP.Au/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h1,3-12H;/q+1; |
InChI Key |
ZDGMIBFBISGBMF-UHFFFAOYSA-N |
Canonical SMILES |
C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Au] |
Origin of Product |
United States |
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